
5-Bromo-3-iodo-4-methylpyridin-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts, solvents, and reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-iodo-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-iodo-4-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for biological studies, including investigations into its interactions with biological macromolecules and potential bioactivity.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including liquid crystals and polymers, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-4-methylpyridin-2-amine is primarily based on its ability to participate in various chemical reactions. The presence of bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets through halogen bonding and other non-covalent interactions, influencing the pathways involved in its chemical transformations .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-3-iodo-4-methylpyridin-2-amine
- CAS Number : 1150618-04-4
- Molecular Formula : C₆H₆BrIN₂
- Molar Mass : 313 g/mol
Structural Features :
- Substituents : Bromine (position 5), iodine (position 3), methyl (position 4), and amine (position 2) (Figure 1) .
- Reactivity: Halogens (Br, I) enable nucleophilic substitution (e.g., Suzuki cross-coupling), while the amino group participates in hydrogen bonding and acts as a directing group .
Physicochemical Properties :
- Boiling Point : 316°C
- Storage : Recommended at 2–8°C .
- Solubility : Moderate in polar solvents due to hydrogen bonding capacity .
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogs and Physicochemical Properties
The following table highlights key pyridine derivatives with halogen and amine substituents:
Key Differentiators and Trends
- Bromine vs. Chlorine: Bromine’s lower electronegativity facilitates nucleophilic substitution compared to chlorine .
- Substituent Positioning :
Biological Activity
5-Bromo-3-iodo-4-methylpyridin-2-amine is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores its antimicrobial properties, potential applications in medicinal chemistry, and its structural characteristics that contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₅BrINO, with a molecular weight of approximately 313.92 g/mol. The compound features a pyridine ring substituted with bromine at position 5, iodine at position 3, and a methyl group at position 4, along with an amino group at position 2. This unique arrangement is pivotal for its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for different bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
Additionally, it demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM and from 56.74 to 222.31 µM, respectively .
The antimicrobial action of the compound likely involves disruption of cellular processes in microorganisms through inhibition of essential enzymes or interference with metabolic pathways. While specific mechanisms are still under investigation, the presence of halogen substituents (bromine and iodine) is believed to enhance its reactivity and binding affinity to biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substitution patterns can significantly influence biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-4-methylpyridin-2-amino | C₆H₆BrN | Amino group at position 2 |
3-Bromo-5-Iodopyridin-4-Amine | C₆H₆BrIN | Different substitution pattern |
5-Iodo-N-(4-Methylpyridinyl)amide | C₇H₈IN | Amide functional group present |
5-Bromo-N-(Ethyl)-4-Methyl-Nicotinamide | C₁₁H₁₄BrN₃O | Broader pharmacological profile |
This comparison illustrates how variations in the molecular structure can affect both the reactivity and biological activity of related compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, demonstrating promising results against resistant strains of bacteria .
- Antitumor Activity : Preliminary investigations into the compound's antitumor properties are ongoing, with indications that it may inhibit specific cancer cell lines through similar mechanisms as other known pyridine derivatives .
- Pharmacokinetic Properties : Research on the pharmacokinetic profiles suggests that modifications to the compound could enhance its bioavailability and therapeutic index, making it a candidate for further drug development .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 5-Bromo-3-iodo-4-methylpyridin-2-amine?
Methodological Answer: Synthesis typically involves halogenation and functional group protection. A plausible route includes:
Amine Protection : Protect the amine group at position 2 using tert-butoxycarbonyl (Boc) to avoid undesired side reactions during halogenation .
Halogen Introduction : Sequential halogenation via electrophilic substitution or transition-metal-catalyzed coupling. For example, bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions, followed by iodination at position 3 via Ullmann coupling .
Methylation : Introduce the methyl group at position 4 using methyl iodide and a base (e.g., NaH).
Deprotection : Remove the Boc group under acidic conditions (e.g., HCl in dioxane).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example:
- Methyl group (δ ~2.5 ppm in ¹H NMR, δ ~20 ppm in ¹³C NMR).
- Aromatic protons (δ 7.5–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (C₆H₆BrIN₂).
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and C-Br/C-I bonds (500–700 cm⁻¹) .
Q. How does the substitution pattern influence reactivity in cross-coupling reactions?
Methodological Answer: The bromo and iodo groups exhibit distinct reactivity:
- Iodine is more reactive in Sonogashira or Suzuki couplings due to lower bond dissociation energy.
- Bromine can be selectively activated under milder conditions (e.g., Pd-catalyzed couplings).
- Steric Effects : The methyl group at position 4 may hinder coupling at adjacent positions. Computational modeling (e.g., DFT calculations) can predict regioselectivity .
Case Study :
- Pd-Catalyzed Coupling : Iodo at position 3 reacts preferentially with arylboronic acids (yield: 65–80%), while bromo remains inert under optimized conditions .
Q. What strategies prevent dehalogenation during functionalization?
Methodological Answer:
- Temperature Control : Keep reactions below 100°C to avoid C-Br/C-I bond cleavage.
- Catalyst Choice : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to minimize oxidative addition side reactions.
- Protecting Groups : Temporarily protect halogens (e.g., silyl groups) during harsh reactions .
Q. How can computational methods optimize reaction pathways for derivatives?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict yields.
- Machine Learning : Train models on existing pyridine reaction data to predict optimal catalysts/solvents.
- Feedback Loops : Integrate experimental data into computational workflows for iterative refinement .
Example :
Properties
IUPAC Name |
5-bromo-3-iodo-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNKTHBIRSBVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653945 | |
Record name | 5-Bromo-3-iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-04-4 | |
Record name | 5-Bromo-3-iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-iodo-4-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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